

The Diarylheptanoid Landscape: A Technical Guide to Galanganone C Analogs from Alpinia Species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Galanganone C			
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the user's request for information on "Galanganone C" as a diarylheptanoid compound. Extensive literature searches did not yield specific information on a compound with this name within the diarylheptanoid class. However, the genus Alpinia, a likely source for a compound named "Galanganone," is a rich source of bioactive diarylheptanoids. Therefore, this guide focuses on a representative and well-characterized diarylheptanoid from Alpinia officinarum, 7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-4-en-3-heptanone (hereafter referred to as AO-D1), to provide an in-depth technical overview of a closely related compound's biological activities, mechanisms of action, and relevant experimental protocols.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. They are abundant in the Zingiberaceae family, particularly in the genera Alpinia and Curcuma. These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Their structural diversity, arising from variations in the length and saturation of the heptane chain and the substitution patterns on the aromatic rings, contributes to their wide range of biological targets and mechanisms of action.



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Physicochemical Properties of a Representative Diarylheptanoid: AO-D1

While specific data for "**Galanganone C**" is unavailable, the properties of AO-D1, a prominent diarylheptanoid from Alpinia officinarum, serve as a valuable reference.

Property	Value	Reference
Molecular Formula	C20H22O3	INVALID-LINK
Molecular Weight	326.39 g/mol	INVALID-LINK
IUPAC Name	7-(4-hydroxy-3- methoxyphenyl)-1-phenylhept- 4-en-3-one	[1]
Appearance	Yellowish oil or solid	[2]
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO	General knowledge from phytochemical studies

Biological Activities and Quantitative Data

Diarylheptanoids from Alpinia species exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data for representative compounds, highlighting their potential as therapeutic agents.

Anti-inflammatory Activity



Compound	Assay	Cell Line/Model	IC50/EC50	Reference
7-(4"-hydroxy-3"-methoxyphenyl)- 1-phenylhept-4-en-3-one (HMP/Compound 6)	Nitric Oxide (NO) Production Inhibition	LPS-stimulated RAW 264.7 macrophages	0.6 μΜ	[3]
Diarylheptanoid (Compound 2 from A. officinarum)	Nitric Oxide (NO) Production Inhibition	LPS-stimulated RAW 264.7 macrophages	6.8 μM	[3]
Diarylheptanoid (Compound 7 from A. officinarum)	Nitric Oxide (NO) Production Inhibition	LPS-induced RAW 264.7 cells	6.6 μM	[4]
Diarylheptanoid (Compound 9 from A. officinarum)	Nitric Oxide (NO) Production Inhibition	LPS-induced RAW 264.7 cells	5.0 μΜ	

Anticancer and Cytotoxic Activity



Compound	Cell Line	Assay	IC50 (μM)	Reference
Alpinin C (Compound 1 from A. officinarum)	MCF-7 (Breast cancer)	Cytotoxicity	Selective	
Alpinin C (Compound 1 from A. officinarum)	T98G (Glioblastoma)	Cytotoxicity	Selective	
Diarylheptanoid (Compound 6 from A. officinarum)	HepG2 (Liver cancer)	Cytotoxicity	8.46	
Diarylheptanoid (Compound 6 from A. officinarum)	MCF-7 (Breast cancer)	Cytotoxicity	15.23	
Diarylheptanoid (Compound 6 from A. officinarum)	T98G (Glioblastoma)	Cytotoxicity	22.68	
Diarylheptanoid (Compound 6 from A. officinarum)	B16-F10 (Melanoma)	Cytotoxicity	12.54	
(5S)-5-hydroxy-7-(3, 4-dihydroxyphenyl)-1-phenyl-3-heptanone (Compound 4 from A. officinarum)	HepG2, MCF-7, SF-268	Cytotoxicity	Moderate	



Anti-angiogenic Activity

Compound	Assay	Model	Effect	Reference
1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone(PHMH)	VEGF-induced viability, migration, invasion, tube formation	HUVECs	Inhibition	
РНМН	VEGF-induced sprout formation	Rat aorta ex vivo	Suppression	-
РНМН	VEGF-induced vessel formation	Mice	Blockage	
РНМН	Angiogenesis	Zebrafish and chorioallantoic membrane models	Suppression	_

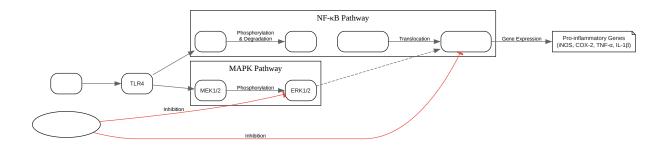
Mechanisms of Action and Signaling Pathways

The biological effects of diarylheptanoids from Alpinia are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Mechanism

Diarylheptanoids exert their anti-inflammatory effects primarily through the inhibition of the NF- κ B and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-1beta (IL-1 β). This is achieved by inhibiting the phosphorylation of key signaling proteins like p44/42 MAPK (ERK1/2) and preventing the nuclear translocation of the p65 subunit of NF- κ B.





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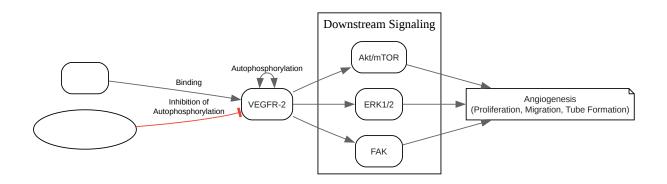
Anti-inflammatory signaling pathway of diarylheptanoids.

Anticancer and Anti-angiogenic Mechanisms

The anticancer activity of diarylheptanoids involves multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Some diarylheptanoids have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

A significant aspect of their anticancer potential is their anti-angiogenic activity. For instance, 1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone (PHMH) has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. By inhibiting the autophosphorylation of VEGFR-2, PHMH effectively blocks downstream signaling cascades, including the Akt/mTOR, ERK1/2, and FAK pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.





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Anti-angiogenic signaling pathway of a diarylheptanoid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of diarylheptanoids from Alpinia species.

Isolation and Purification of Diarylheptanoids from Alpinia officinarum

Objective: To isolate diarylheptanoids from the rhizomes of Alpinia officinarum.

Protocol:

- Extraction:
 - Air-dried and powdered rhizomes of A. officinarum are extracted with 95% ethanol at room temperature.
 - The solvent is evaporated under reduced pressure to obtain a crude ethanol extract.
- Fractionation:

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 The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

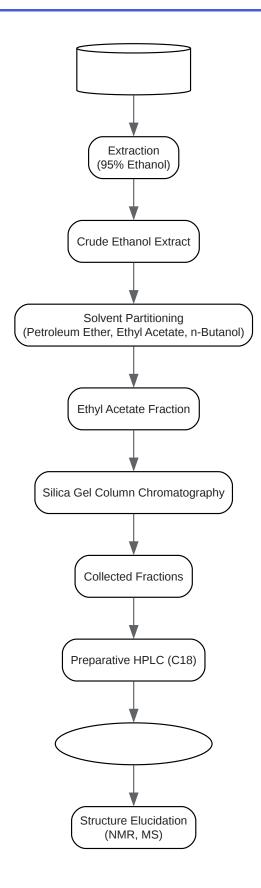
• Column Chromatography:

- The ethyl acetate fraction, typically rich in diarylheptanoids, is subjected to column chromatography on silica gel.
- A gradient elution system of petroleum ether-ethyl acetate or chloroform-methanol is used to separate the compounds.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Fractions containing diarylheptanoids are further purified by preparative HPLC on a C18 column.
 - A mobile phase consisting of a gradient of methanol and water is commonly employed.

• Structure Elucidation:

 The structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).





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General workflow for the isolation of diarylheptanoids.



Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of diarylheptanoids by measuring the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

- · Cell Culture:
 - RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Treatment:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then pre-treated with various concentrations of the diarylheptanoid compound for 1 hour.
 - Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
- Measurement of Nitrite:
 - The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
 - \circ Briefly, 100 μ L of cell culture supernatant is mixed with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - The absorbance is measured at 540 nm using a microplate reader.
- Calculation:
 - The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.



• The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of diarylheptanoids on cancer cell lines.

Protocol:

- Cell Seeding:
 - Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and incubated for 24 hours.
- · Compound Treatment:
 - The cells are treated with various concentrations of the diarylheptanoid compound for a specified period (e.g., 48 or 72 hours).
- MTT Addition:
 - After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization:
 - The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation:
 - Cell viability is expressed as a percentage of the control (untreated cells).
 - The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.



Conclusion and Future Directions

The diarylheptanoids isolated from Alpinia species represent a promising class of natural products with significant therapeutic potential. As exemplified by compounds like 7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-4-en-3-heptanone, their potent anti-inflammatory, anticancer, and anti-angiogenic activities warrant further investigation. The detailed mechanisms of action, particularly the specific molecular targets, need to be further elucidated to facilitate their development as drug candidates. Future research should focus on structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of these compounds in vivo. While "Galanganone C" as a diarylheptanoid remains elusive, the rich chemical diversity of diarylheptanoids in the Alpinia genus continues to be a fertile ground for the discovery of novel therapeutic agents.

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- To cite this document: BenchChem. [The Diarylheptanoid Landscape: A Technical Guide to Galanganone C Analogs from Alpinia Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12305996#galanganone-c-as-a-diarylheptanoid-compound]

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